2,8-Dimethyl-5H-dibenzo[a,d][7]annulen-5-one (CAS 156086-78-1), commonly referred to as 2,8-dimethyldibenzosuberenone, is a highly specialized, functionally decorated tricyclic building block. It serves as the critical lipophilic core for synthesizing high-affinity, selective P2Y2 receptor antagonists, most notably AR-C118925. For procurement and material selection, this compound is defined by its rigid, fully unsaturated seven-membered central ring and the precise steric bulk provided by the 2,8-dimethyl substitution. These methyl groups strictly dictate the downstream pharmacological selectivity of the resulting antagonists and fundamentally alter the chemical processability of the scaffold, making direct procurement of the fully unsaturated enone a necessity for advanced medicinal chemistry workflows[1].
Substituting 2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one with unsubstituted dibenzosuberenone or attempting to synthesize it in-house from the saturated 2,8-dimethyldibenzosuberone precursor leads to critical failures in both process and performance. Chemically, the presence of the 2,8-dimethyl groups completely inhibits standard catalytic dehydrogenation, a routine process that easily converts unsubstituted analogs to their enone forms; consequently, in-house synthesis requires complex, low-yield radical bromination pathways that create severe workflow bottlenecks [1]. Pharmacologically, the absence of the 2,8-dimethyl groups in downstream products eliminates the specific steric interactions required for optimal binding in the P2Y2 receptor pocket, stripping the resulting compounds of their extreme target selectivity [2].
The 2,8-dimethyl substitution fundamentally alters the processability of the dibenzosuberone core. When subjected to microwave-assisted catalytic dehydrogenation, the saturated precursor (2,8-dimethyldibenzosuberone) completely resists conversion to the target enone. In stark contrast, the unsubstituted dibenzosuberone baseline undergoes rapid dehydrogenation, achieving high yields in just 30 minutes. This total failure of the standard catalytic route necessitates the direct procurement of the fully unsaturated 2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one to avoid stalled synthesis pipelines [1].
| Evidence Dimension | Catalytic dehydrogenation conversion efficiency |
| Target Compound Data | ~0% conversion (reaction fails completely) for the 2,8-dimethyl precursor. |
| Comparator Or Baseline | High yield (>80%) in 30 minutes for unsubstituted dibenzosuberone. |
| Quantified Difference | Complete loss of catalytic dehydrogenation viability due to 2,8-dimethyl substitution. |
| Conditions | Microwave-assisted catalytic dehydrogenation. |
Buyers must directly procure the fully synthesized enone because standard in-house dehydrogenation protocols are entirely ineffective for this specific scaffold.
Because standard dehydrogenation fails, synthesizing 2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one requires an alternative radical bromination route using AIBN and subsequent dehydrohalogenation. This workaround is highly inefficient, yielding only approximately 25% of the target enone after column chromatography. This low-yield bottleneck severely limits the scalability of downstream P2Y2 antagonist production compared to workflows utilizing the readily available unsubstituted dibenzosuberenone [1].
| Evidence Dimension | Alternative synthesis route yield |
| Target Compound Data | 25% yield via AIBN radical bromination and dehydrohalogenation. |
| Comparator Or Baseline | Unsubstituted dibenzosuberenone is readily synthesized and dehydrogenated with high efficiency. |
| Quantified Difference | ~75% reduction in synthetic yield compared to theoretical standard routes. |
| Conditions | Radical bromination with AIBN followed by basic dehydrohalogenation and purification. |
The severe yield penalty of in-house synthesis strongly justifies the commercial procurement of the purified 2,8-dimethyl enone for time-sensitive drug discovery programs.
The procurement of the exact 2,8-dimethyl scaffold is validated by the exceptional downstream performance of its primary derivative, AR-C118925. The inclusion of the 2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one core enables AR-C118925 to achieve a potent P2Y2 receptor antagonism with a pA2 of 8.43, while remaining completely inactive against a panel of 37 other receptors at concentrations up to 10 μM. Generic tricyclic cores lacking this specific dimethyl configuration fail to achieve this extreme selectivity profile, which is critical for isolating P2Y2-mediated mechanotransduction pathways [1].
| Evidence Dimension | Receptor selectivity profile of downstream derivative |
| Target Compound Data | Downstream derivative pA2 = 8.43 for P2Y2; inactive against 37 off-target receptors (at 10 μM). |
| Comparator Or Baseline | Generic or unsubstituted purinergic antagonists lacking the 2,8-dimethyl core. |
| Quantified Difference | Absolute selectivity for P2Y2 over 37 competing receptor targets. |
| Conditions | In vitro receptor panel screening (up to 10 μM concentration). |
The exact 2,8-dimethyl structural motif is non-negotiable for researchers requiring highly selective P2Y2 receptor blockade without off-target interference.
2,8-Dimethyl-5H-dibenzo[a,d][7]annulen-5-one is the mandatory starting material for the synthesis of AR-C118925 and its next-generation structural analogs. Because the 2,8-dimethyl groups are essential for high-affinity binding in the P2Y2 receptor pocket, this compound is directly procured by medicinal chemistry teams developing targeted therapies for cystic fibrosis, dry eye syndrome, and tumor metastasis [1].
Beyond therapeutic antagonists, this specific scaffold is utilized in the creation of fluorescently-labeled P2Y2 receptor ligands, such as BODIPY conjugates (e.g., MSG260 and MSG262). The established binding kinetics of the 2,8-dimethyl core allow researchers to develop robust bioluminescence resonance energy transfer (BRET) assays for high-throughput drug discovery programs [2].
Derivatives synthesized from this exact enone are critical tools in cardiovascular research. By providing absolute P2Y2 selectivity, antagonists derived from 2,8-dimethyl-5H-dibenzo[a,d][7]annulen-5-one enable researchers to accurately map endothelial mechanosignaling pathways, basal nitric oxide formation, and post-ischemic myocardial damage without the confounding variables introduced by less selective generic antagonists [1].